molecular formula C12H11NO2S B8637705 Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate CAS No. 21905-49-7

Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate

Cat. No. B8637705
CAS RN: 21905-49-7
M. Wt: 233.29 g/mol
InChI Key: GFHKQZYGWSCPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21905-49-7

Product Name

Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO2S/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

GFHKQZYGWSCPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(amino-phenyl-methylene)-3-oxo-butyric acid methyl ester (4.48 mmol), phosphorus pentasulfide (13.43 mmol), chloranil (4.48 mmol), and toluene was refluxed for 15 minutes before it was cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified by flash column chromatography with a gradient of ethyl acetate and hexanes on silica gel (40 g) to give the title compound as a red oil (445 mg); 1H NMR (CDCl3, 200 MHz): δ=7.51 (m, 2H), 7.42 (m, 3H), 3.75 (s, 3H), 2.74 (s, 3H); MS: (+) m/z 224.32 (M+H+).
Name
2-(amino-phenyl-methylene)-3-oxo-butyric acid methyl ester
Quantity
4.48 mmol
Type
reactant
Reaction Step One
Quantity
13.43 mmol
Type
reactant
Reaction Step One
Quantity
4.48 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.